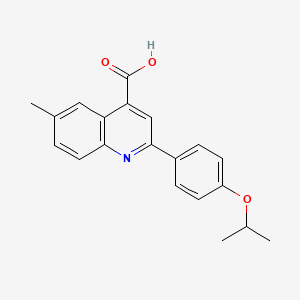
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid
概要
説明
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with an isopropoxyphenyl group and a carboxylic acid functional group, making it a valuable molecule for various scientific research applications.
科学的研究の応用
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and more . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
It’s worth noting that quinazoline derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
It’s known that quinazoline derivatives can affect a wide range of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
It’s worth noting that the compound has a high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.13, indicating its lipophilicity . These properties can impact the compound’s bioavailability.
Result of Action
Given the wide range of biological activities exhibited by quinazoline derivatives, the effects could be diverse depending on the specific activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid. For instance, boronic acids and their esters, which this compound may contain, are only marginally stable in water . Also, the pH strongly influences the rate of reaction, which is considerably accelerated at physiological pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.
Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The isopropoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the isopropoxy and carboxylic acid groups.
6-Methylquinoline: Lacks the isopropoxyphenyl and carboxylic acid groups.
Uniqueness
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the isopropoxyphenyl group and the carboxylic acid functional group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to simpler quinoline derivatives.
特性
IUPAC Name |
6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-7-5-14(6-8-15)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFLJBZEGKQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171898 | |
| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-76-9 | |
| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)
![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

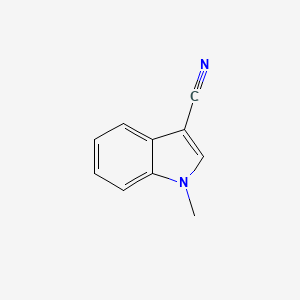
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)
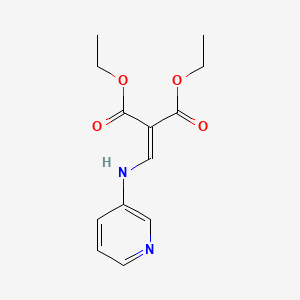
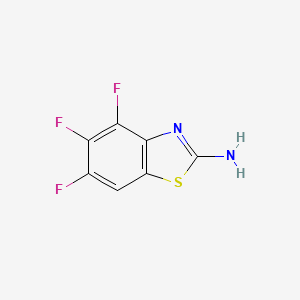
![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
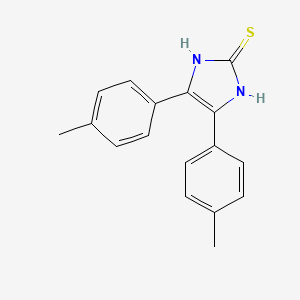
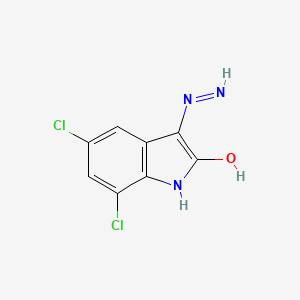
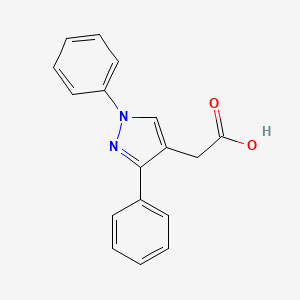
![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)

